Citronellyl propionate
Citronellyl propionate
Citronellyl propionate, also known as E410 or fema 2316, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl propionate has been primarily detected in urine. Within the cell, citronellyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl propionate is a bitter, floral, and fruity tasting compound that can be found in garden tomato. This makes citronellyl propionate a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
141-14-0
VCID:
VC20984231
InChI:
InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3
SMILES:
CCC(=O)OCCC(C)CCC=C(C)C
Molecular Formula:
C13H24O2
Molecular Weight:
212.33 g/mol
Citronellyl propionate
CAS No.: 141-14-0
Cat. No.: VC20984231
Molecular Formula: C13H24O2
Molecular Weight: 212.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Citronellyl propionate, also known as E410 or fema 2316, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Citronellyl propionate is considered to be a practically insoluble (in water) and relatively neutral molecule. Citronellyl propionate has been primarily detected in urine. Within the cell, citronellyl propionate is primarily located in the membrane (predicted from logP) and cytoplasm. Citronellyl propionate is a bitter, floral, and fruity tasting compound that can be found in garden tomato. This makes citronellyl propionate a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 141-14-0 |
| Molecular Formula | C13H24O2 |
| Molecular Weight | 212.33 g/mol |
| IUPAC Name | 3,7-dimethyloct-6-enyl propanoate |
| Standard InChI | InChI=1S/C13H24O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,12H,5-6,8-10H2,1-4H3 |
| Standard InChI Key | POPNTVRHTZDEBW-UHFFFAOYSA-N |
| SMILES | CCC(=O)OCCC(C)CCC=C(C)C |
| Canonical SMILES | CCC(=O)OCCC(C)CCC=C(C)C |
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